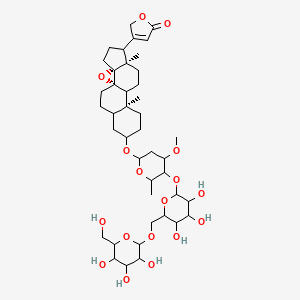![molecular formula C24H20BrNO3 B15147186 3-[2-(3-Bromophenyl)-2-oxoethyl]-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one](/img/structure/B15147186.png)
3-[2-(3-Bromophenyl)-2-oxoethyl]-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(3-Bromophenyl)-2-oxoethyl]-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one is a complex organic compound with a unique structure that includes a bromophenyl group, a hydroxy group, and an indol-2-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Bromophenyl)-2-oxoethyl]-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one typically involves multi-step organic reactions. One common approach is to start with the indole core and introduce the bromophenyl and hydroxy groups through a series of substitution and oxidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(3-Bromophenyl)-2-oxoethyl]-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol.
Aplicaciones Científicas De Investigación
3-[2-(3-Bromophenyl)-2-oxoethyl]-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[2-(3-Bromophenyl)-2-oxoethyl]-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one involves its interaction with specific molecular targets. The bromophenyl group may interact with enzymes or receptors, while the indol-2-one core can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[2-(3-Chlorophenyl)-2-oxoethyl]-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one
- 3-[2-(3-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one
Uniqueness
3-[2-(3-Bromophenyl)-2-oxoethyl]-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its chloro and fluoro analogs. The bromine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C24H20BrNO3 |
|---|---|
Peso molecular |
450.3 g/mol |
Nombre IUPAC |
3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one |
InChI |
InChI=1S/C24H20BrNO3/c1-16-9-11-17(12-10-16)15-26-21-8-3-2-7-20(21)24(29,23(26)28)14-22(27)18-5-4-6-19(25)13-18/h2-13,29H,14-15H2,1H3 |
Clave InChI |
JXTNVYUOTIYEHH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC(=CC=C4)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



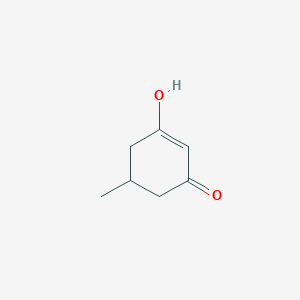
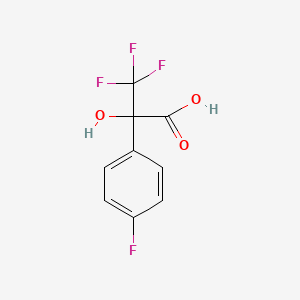
![8-bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B15147136.png)

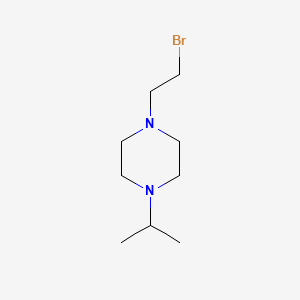
![[(1E)-2-iodoethenyl]trimethylsilane](/img/structure/B15147155.png)
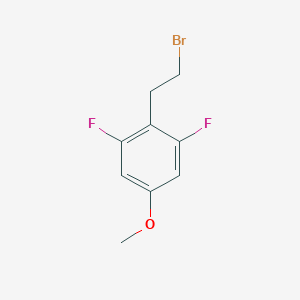
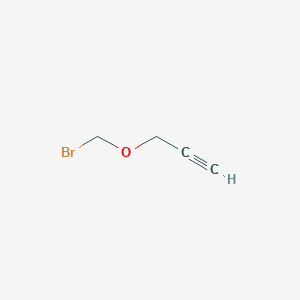
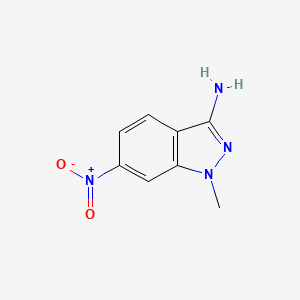
![methyl 1,3,4-trihydroxy-5-{[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy}cyclohexane-1-carboxylate](/img/structure/B15147166.png)


